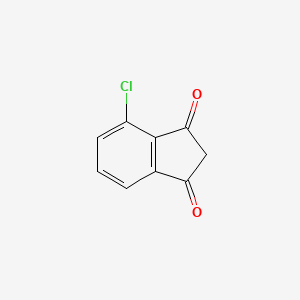
4-Chloro-1H-indene-1,3(2H)-dione
Overview
Description
4-Chloro-1H-indene-1,3(2H)-dione, commonly referred to as 4-chloroindene-1,3-dione, is a heterocyclic organic compound belonging to the class of substituted indene compounds. It is a colorless, crystalline solid with a molecular formula of C8H5ClO2 and a molar mass of 166.56 g/mol. 4-Chloroindene-1,3-dione has a wide range of applications, from being used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, to being employed in the development of new materials. It has also been studied for its potential use in the treatment of certain diseases.
Scientific Research Applications
4-Chloroindene-1,3-dione has been studied for its potential use in the development of new materials and for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It has also been studied for its potential use in the treatment of certain diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, 4-chloroindene-1,3-dione has been studied for its potential use in the synthesis of other compounds, such as 4-chloroindene-1,3-dione-2-carboxylic acid and 4-chloroindene-1,3-dione-2-thioester.
Mechanism of Action
The mechanism of action of 4-chloroindene-1,3-dione is not yet fully understood. However, it has been suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This could potentially lead to an increase in the amount of acetylcholine available in the brain, which could have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloroindene-1,3-dione are not yet fully understood. However, it has been suggested that it may have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in certain diseases. In addition, it has been suggested that it may have an effect on the central nervous system, as well as the cardiovascular system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloroindene-1,3-dione in laboratory experiments include its low toxicity, its low cost, and its availability in a variety of forms. The limitations of using 4-chloroindene-1,3-dione in laboratory experiments include its limited solubility in water, its low boiling point, and its reactivity with other compounds.
Future Directions
For research on 4-chloroindene-1,3-dione include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted into its potential use in the development of new materials and its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted into its potential use in the treatment of certain diseases.
properties
IUPAC Name |
4-chloroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCBGWAJWAOXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495658 | |
| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indene-1,3(2H)-dione | |
CAS RN |
20926-88-9 | |
| Record name | 4-Chloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



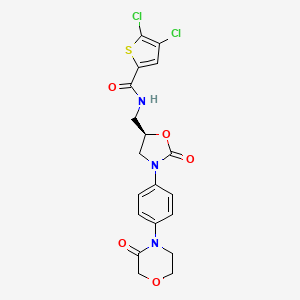
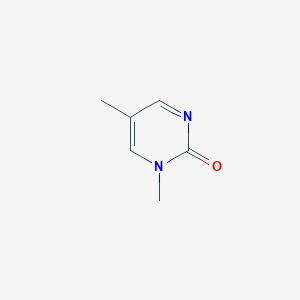
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
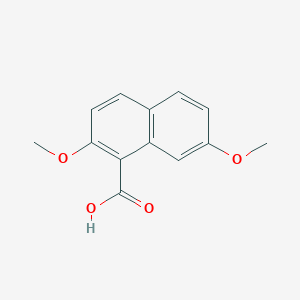
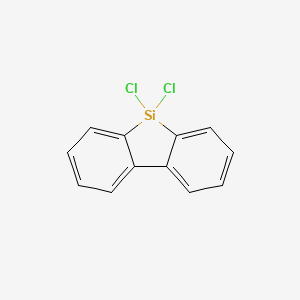
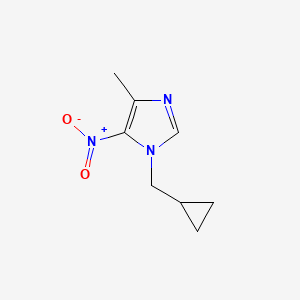
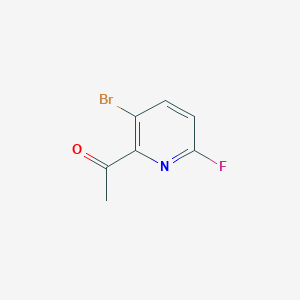
![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

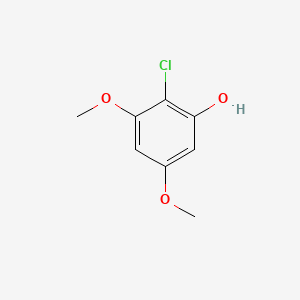

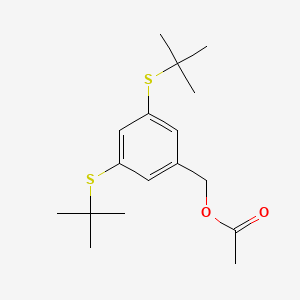
![3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide](/img/structure/B3032451.png)
